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Introduction

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master
regulator of systemic acquired resistance (SAR), a broad-spectrum plant immune response.
Knockout of the NPR1 gene is a critical step in understanding its function in plant immunity and
for developing novel strategies for crop protection and disease resistance. The CRISPR/Cas9
system has emerged as a powerful and efficient tool for targeted gene editing in various
organisms, including the model plant Arabidopsis thaliana. This document provides detailed
application notes and protocols for the generation and characterization of nprl knockout
mutants in Arabidopsis thaliana using CRISPR/Cas9 technology.

NPR1 Signhaling Pathway in Plant Immunity

The NPR1 protein plays a central role in the salicylic acid (SA)-mediated defense signaling
pathway. Upon pathogen attack, SA levels increase, leading to a change in the cellular redox
state. This change triggers the monomerization of NPR1 oligomers in the cytoplasm and their
subsequent translocation into the nucleus. In the nucleus, NPR1 interacts with TGA
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transcription factors to activate the expression of pathogenesis-related (PR) genes, which

contribute to disease resistance.
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NPR1-mediated salicylic acid signaling pathway.
Experimental Workflow for CRISPR/Cas9-Mediated
Knockout of NPR1

The generation of nprl knockout mutants using CRISPR/Cas9 involves several key steps, from
the design of guide RNAs to the screening and confirmation of mutant plants.
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1. sgRNA Design & Selection
(Targeting NPR1 Exons)

2. Vector Construction
(Cas9 and sgRNA expression cassettes)

3. Agrobacterium Transformation

4. Arabidopsis Floral Dip Transformation

7. T2 Generation Analysis
(Segregation of Cas9, Identification of Homozygous Mutants)

8. Phenotypic Analysis of
Homozygous nprl Mutants

Click to download full resolution via product page

Workflow for generating nprl knockout mutants.
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Data Presentation: CRISPR/Cas9 Knockout
Efficiency of NPR1

The efficiency of CRISPR/Cas9-mediated gene knockout can vary depending on the target
gene, the specific guide RNAs used, and the transformation protocol. The following table
summarizes representative data on the efficiency of generating nprl knockout mutants in
tomato (Solanum lycopersicum), which can serve as a valuable reference for similar
experiments in Arabidopsis.

Number . .
Editing Mutation
Target . sgRNA of TO . Referenc
Organism Efficiency Types
Gene Target Plants e
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Heterozygo
us,
Biallelic,

SINPR1 Tomato Target 1 45 46.67 o [1]
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Heterozygo
us,
Biallelic,

SINPR1 Tomato Target 2 45 33.33 o [1]
Chimeric,
Homozygo

us

A study on Arabidopsis thaliana successfully generated nprl knockout mutants using
CRISPR/Cas9, resulting in various insertion and deletion mutations that led to a loss of
function.[2] While specific efficiency percentages were not reported, the successful generation
of multiple independent mutant lines demonstrates the feasibility of this approach.[2]

Experimental Protocols
Guide RNA (sgRNA) Design and Selection
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Objective: To design highly specific and efficient sgRNAs targeting the coding sequence of the
NPR1 gene in Arabidopsis thaliana (AT1G64280).

Materials:

 NPR1 gene sequence from a database (e.g., TAIR).

e Online sgRNA design tools (e.g., CRISPR-P, CHOPCHOP).

Protocol:

» Obtain the genomic DNA sequence of the NPR1 gene, including exons and introns.

¢ Use an online sgRNA design tool to identify potential 20-nucleotide target sequences within
the exons of NPRL1. It is recommended to target the 5' end of the gene to increase the
likelihood of generating a loss-of-function mutation.

o Select sgRNA sequences that are followed by the Protospacer Adjacent Motif (PAM) 'NGG'
for Streptococcus pyogenes Cas9.

 Prioritize sgRNAs with high on-target scores and low off-target scores as predicted by the
design tool.

» Design and order complementary oligonucleotides for each selected sgRNA, including
appropriate overhangs for cloning into the sgRNA expression vector.

Vector Construction

Objective: To clone the selected sgRNAs into a plant expression vector containing the Cas9
nuclease gene.

Materials:
o pDE-Cas9 vector (or other suitable plant CRISPR/Cas9 vector).
e Designed sgRNA oligonucleotides.

e Restriction enzymes (e.g., Bsal for Golden Gate cloning).
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« T4 DNA Ligase.

o Competent E. coli cells.

o Standard molecular cloning reagents and equipment.

Protocol (using Golden Gate cloning):

Anneal the complementary sgRNA oligonucleotides to form double-stranded DNA fragments.

e Set up a Golden Gate reaction containing the pDE-Cas9 vector, the annealed sgRNA
fragments, Bsal restriction enzyme, and T4 DNA ligase.

e Incubate the reaction as per the manufacturer's instructions.
o Transform the ligation product into competent E. coli cells.
o Select for positive clones on appropriate antibiotic selection media.

 Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Agrobacterium tumefaciens Transformation

Objective: To introduce the CRISPR/Cas9 construct into Agrobacterium tumefaciens.
Materials:

» Verified CRISPR/Cas9 plasmid.

o Competent Agrobacterium tumefaciens (e.g., strain GV3101).

o Standard bacterial transformation reagents and equipment.

Protocol:

o Transform the verified CRISPR/Cas9 plasmid into competent Agrobacterium cells using
electroporation or the freeze-thaw method.
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o Select for transformed Agrobacterium colonies on selective media containing appropriate
antibiotics.

e Confirm the presence of the plasmid in Agrobacterium by colony PCR.

Arabidopsis thaliana Transformation

Objective: To deliver the CRISPR/Cas9 T-DNA into Arabidopsis germline cells using the floral
dip method.

Materials:

» Wild-type Arabidopsis thaliana (Col-0) plants.

o Transformed Agrobacterium culture.

e Infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77).

Protocol:

Grow Arabidopsis plants until they start to flower.

 Inoculate a liquid culture of the transformed Agrobacterium and grow to an OD600 of
approximately 0.8-1.0.

o Pellet the Agrobacterium cells by centrifugation and resuspend in the infiltration medium.

» Dip the inflorescences of the Arabidopsis plants into the Agrobacterium suspension for 30-60
seconds.

o Place the treated plants in a humid environment for 16-24 hours.

e Return the plants to standard growth conditions and allow them to set seed (T1 generation).

Selection and Screening of T1 Mutants

Objective: To select transformed T1 plants and screen for the presence of mutations in the
NPR1 gene.
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Materials:

T1 seeds.

o Selection agent (e.g., herbicide or antibiotic corresponding to the resistance marker on the T-
DNA).

e Genomic DNA extraction kit.

» PCR reagents and equipment.

e Primers flanking the sgRNA target sites in the NPR1 gene.
Protocol:

Sterilize and sow T1 seeds on selection media.

Select resistant seedlings and transfer them to soil.

Extract genomic DNA from the leaves of T1 plants.

Perform PCR to amplify the region of the NPR1 gene targeted by the sgRNAs.

Analyze the PCR products for the presence of mutations. This can be done by:
o Restriction enzyme digestion: If the mutation disrupts a restriction site.
o Sanger sequencing: To identify the specific nature of the insertions or deletions (indels).

o High-Resolution Melt (HRM) analysis: To screen for sequence variations.

Analysis of T2 Generation and Identification of
Homozygous Mutants

Objective: To identify T2 plants that are homozygous for the nprl mutation and are free of the
Cas9 transgene.

Materials:
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e T2 seeds from self-pollinated T1 plants with confirmed mutations.
e Genomic DNA extraction Kit.

o PCR reagents and primers for the NPR1 gene and the Cas9 gene.
Protocol:

e Sow T2 seeds and grow the plants.

o Extract genomic DNA from individual T2 plants.

o Perform PCR and sequencing to determine the genotype of each plant (homozygous mutant,
heterozygous mutant, or wild-type).

o Perform PCR to test for the presence of the Cas9 transgene.

e Select homozygous nprl mutant plants that are negative for the Cas9 gene for further
phenotypic analysis.

Phenotypic Analysis of nprl Knockout Mutants

nprl knockout mutants are expected to exhibit specific phenotypes related to their
compromised immune response.

 Increased susceptibility to pathogens:nprl mutants show enhanced susceptibility to
biotrophic and hemibiotrophic pathogens. This can be assessed by inoculating plants with a
pathogen such as Pseudomonas syringae and measuring bacterial growth over time.

o Loss of Systemic Acquired Resistance (SAR):nprl mutants are unable to mount a SAR
response. This can be tested by pre-treating lower leaves with a pathogen or SA and then
challenging upper leaves with the same or a different pathogen.

o Altered gene expression: The expression of PR genes is not induced in nprl mutants upon
SA treatment or pathogen infection. This can be verified using quantitative real-time PCR
(QRT-PCR).
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Conclusion

The CRISPR/Cas9 system provides a robust and efficient method for generating nprl knockout
mutants in Arabidopsis thaliana. The detailed protocols and application notes provided here
offer a comprehensive guide for researchers to successfully create and characterize these
mutants, thereby facilitating further investigation into the crucial role of NPR1 in plant immunity
and the development of novel disease resistance strategies in crops.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1178834?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC6747142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6747142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7530841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7530841/
https://www.benchchem.com/product/b1178834/docs#application-notes-and-protocols-for-creating-npr1-knockout-mutants-using-crispr-cas9
https://www.benchchem.com/product/b1178834/docs#application-notes-and-protocols-for-creating-npr1-knockout-mutants-using-crispr-cas9
https://www.benchchem.com/product/b1178834/docs#application-notes-and-protocols-for-creating-npr1-knockout-mutants-using-crispr-cas9
https://www.benchchem.com/product/b1178834/docs#application-notes-and-protocols-for-creating-npr1-knockout-mutants-using-crispr-cas9
https://www.benchchem.com/product/b1178834?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

